molecular formula C6H12O2S B12005848 Butyric acid, 4-ethylthio- CAS No. 71057-15-3

Butyric acid, 4-ethylthio-

Cat. No.: B12005848
CAS No.: 71057-15-3
M. Wt: 148.23 g/mol
InChI Key: DBNZPPFTPCELJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: L-ethionine can be synthesized through various routes. One common method involves the reaction of ethyl mercaptan (C2H5SH) with 2-bromoacetic acid (BrCH2COOH) to yield L-ethionine . The reaction proceeds as follows:

C2H5SH+BrCH2COOHL-ethionine\text{C}_2\text{H}_5\text{SH} + \text{BrCH}_2\text{COOH} \rightarrow \text{L-ethionine} C2​H5​SH+BrCH2​COOH→L-ethionine

Industrial Production:: Industrial production methods typically involve fermentation processes using microbial strains capable of producing L-ethionine. These strains are engineered to enhance yield and efficiency.

Chemical Reactions Analysis

L-ethionine undergoes several types of reactions:

    Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thioether group can yield the corresponding alcohol.

    Substitution: The thioether sulfur can participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

L-ethionine finds applications in various fields:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its effects on DNA methylation and cellular processes.

    Medicine: Investigated for its potential in cancer therapy due to its impact on methionine-dependent tumors.

    Industry: Employed in the production of pharmaceuticals and other chemicals.

Mechanism of Action

L-ethionine’s mechanism of action involves disrupting methylation pathways. It interferes with DNA methylation and other cellular processes, leading to altered gene expression and cellular function.

Comparison with Similar Compounds

L-ethionine is unique due to its sulfur-containing side chain. Similar compounds include methionine (its natural counterpart) and other sulfur-containing amino acids like cysteine and homocysteine.

Properties

CAS No.

71057-15-3

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

4-ethylsulfanylbutanoic acid

InChI

InChI=1S/C6H12O2S/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

DBNZPPFTPCELJG-UHFFFAOYSA-N

Canonical SMILES

CCSCCCC(=O)O

Origin of Product

United States

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